Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 100018-95-9
VCID: VC0010212
InChI: InChI=1S/C25H24O12.C5H14NO/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;1-6(2,3)4-5-7/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);7H,4-5H2,1-3H3/q;+1/p-1/b7-3+,8-4+;
SMILES: C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Molecular Formula: C30H37NO13
Molecular Weight: 619.61368

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate

CAS No.: 100018-95-9

Cat. No.: VC0010212

Molecular Formula: C30H37NO13

Molecular Weight: 619.61368

* For research use only. Not for human or veterinary use.

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate - 100018-95-9

Specification

CAS No. 100018-95-9
Molecular Formula C30H37NO13
Molecular Weight 619.61368
IUPAC Name 1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate;2-hydroxyethyl(trimethyl)azanium
Standard InChI InChI=1S/C25H24O12.C5H14NO/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;1-6(2,3)4-5-7/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);7H,4-5H2,1-3H3/q;+1/p-1/b7-3+,8-4+;
SMILES C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O

Introduction

Chemical Identity and Nomenclature

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a complex choline derivative with specific stereochemistry as indicated in its name. The compound is formally recognized by the following identifiers:

Primary Identifiers

ParameterValue
CAS Registry Number100018-95-9
EINECS Number309-100-1
Molecular FormulaC₃₀H₃₇NO₁₃
Molecular Weight619.61400 g/mol
Exact Mass619.22600

Alternative Names and Synonyms

The compound is also known by several alternative chemical names that describe its structure:

  • 1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate,2-hydroxyethyl(trimethyl)azanium

  • Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, salt with (1α,3α,4α,5β)-1,3-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-4,5-dihydroxycyclohexanecarboxylic acid (1:1)

  • Cyclohexanecarboxylic acid,1,3-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-4,5-dihydroxy-,ion(1-),(1α,3α,4α,5β)-,2-hydroxy-N,N,N-trimethylethanaminium

The multiple naming conventions reflect the compound's complex structure and its nature as a salt consisting of a choline cation and a specific cyclohexanecarboxylic acid derivative.

Structural Characteristics

Molecular Structure Components

The compound consists of two primary structural components:

  • A choline cation (2-hydroxy-N,N,N-trimethylethanaminium)

  • A cyclohexanecarboxylic acid derivative with specific stereochemistry and substitution pattern

Stereochemistry and Configuration

The compound features defined stereochemistry as indicated in its name:

  • 1alpha configuration at position 1 of the cyclohexane ring

  • 3alpha configuration at position 3

  • 4alpha configuration at position 4

  • 5beta configuration at position 5

This specific stereochemical arrangement is critical to the compound's three-dimensional structure and potential biological activity.

Functional Groups

The molecule contains several key functional groups:

  • Hydroxyl groups (on the cyclohexane ring and phenyl rings)

  • Carboxylate group

  • Quaternary ammonium group (from choline)

  • Ester linkages

  • Caffeoyl groups (3,4-dihydroxycinnamoyl moieties)

Physicochemical Properties

PropertyValueSource
PSA (Polar Surface Area)234.34000 Ų
LogP-0.62020
Hydrogen Bond DonorsMultiple (hydroxyl groups)Structural analysis
Hydrogen Bond AcceptorsMultiple (hydroxyl and carbonyl groups)Structural analysis

The negative LogP value suggests the compound has hydrophilic characteristics, which is consistent with its structure containing multiple hydroxyl groups and a quaternary ammonium moiety.

Physical and Chemical Properties

Chemical Reactivity

The compound contains several reactive functional groups:

  • Ester bonds are susceptible to hydrolysis under acidic or basic conditions

  • Phenolic hydroxyl groups can participate in oxidation reactions and hydrogen bonding

  • The quaternary ammonium group is typically stable but can participate in various ion-exchange processes

Synthesis and Manufacturing

Supplier InformationSpecificationsSource
Multiple suppliersAssay: 98-99%
Storage recommendationsStore in dry, dark, ventilated place
PackagingAccording to customer requirements

Relationship to Other Choline Compounds

Comparison with Common Choline Derivatives

Choline itself is an essential nutrient with various physiological roles, including:

  • Cholinergic neurotransmission

  • Memory consolidation

  • Membrane biosynthesis and metabolism

The table below compares our target compound with other common choline derivatives:

Choline DerivativeMolecular FormulaPrimary StructureKey Applications
Choline (1α,3α,4α,5β)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylateC₃₀H₃₇NO₁₃Choline salt with complex cyclohexanecarboxylic acidNot specifically detailed in sources
Choline (basic form)C₅H₁₄NO⁺Simple quaternary ammonium cationEssential nutrient
Choline glycerophosphate (alpha-GPC)C₈H₂₀NO₆PCholine bound to glycerophosphateCognitive enhancement, Alzheimer's treatment
Choline bitartrate-Choline salt with tartaric acidDietary supplement

Structural Relationships to Bioactive Compounds

The 3,4-dihydroxycinnamoyl (caffeic acid) portions of the molecule are structurally related to various phenolic compounds with known biological activities:

  • Caffeic acid and its derivatives often exhibit antioxidant properties

  • Polyphenolic structures similar to those in this compound have been studied for potential anti-inflammatory effects

  • The cyclohexane core with specific stereochemistry resembles certain natural product scaffolds

Analytical Methods and Characterization

Identification Techniques

Standard analytical techniques likely applicable to this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy – particularly useful for confirming stereochemistry

  • Mass Spectrometry – to verify molecular weight (expected at approximately 619.6 g/mol)

  • Infrared Spectroscopy – for functional group identification

  • High-Performance Liquid Chromatography (HPLC) – for purity assessment

Quality Control Parameters

Based on supplier information, quality control specifications typically include:

ParameterTypical SpecificationSource
Assay≥98-99%
AppearancePowder or liquid
IdentityConfirmation by spectroscopic methodsInferred

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